2,4-Dichloro-5-(iodomethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(iodomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMQFSSWKAYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620414 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-44-3 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine: Structure, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(iodomethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine substituents and a readily displaceable iodomethyl group, allows for the strategic and regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a scaffold for kinase inhibitors. Detailed experimental protocols, spectroscopic data analysis, and a discussion of its relevance in targeting cellular signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound stands out as a particularly versatile intermediate due to its multiple reactive centers, enabling the synthesis of complex molecular architectures.[2] This guide aims to provide a detailed technical overview of this compound for researchers and professionals involved in drug discovery and organic synthesis.

Structure and Physicochemical Properties

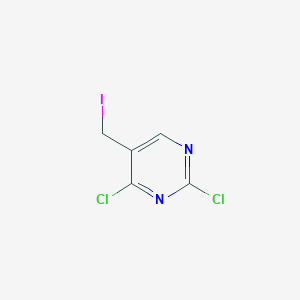

This compound possesses a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions and an iodomethyl group at the C5 position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7627-44-3 | [2][3] |

| Molecular Formula | C₅H₃Cl₂IN₂ | [2][3] |

| Molecular Weight | 288.90 g/mol | [4][5] |

| Appearance | Solid | [2] |

| Melting Point | 78-79 °C | [2] |

| SMILES | Clc1nc(Cl)c(CI)cn1 | [3] |

| InChIKey | NEIMQFSSWKAYTR-UHFFFAOYSA-N | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protect from light. | [2][4] |

Reactivity

The reactivity of this compound is dominated by nucleophilic substitution reactions at three distinct positions: the two chlorine atoms on the pyrimidine ring and the iodine atom on the methyl group.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C4

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is influenced by the electronic nature of the pyrimidine ring and its substituents.

-

General Principles: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[6]

-

Influence of the 5-(iodomethyl) Group: The 5-(iodomethyl) group is expected to be electron-withdrawing, which would further activate the ring towards nucleophilic attack and likely reinforce the preference for substitution at the C4 position.

Figure 2: Regioselectivity of SNAr on this compound.

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl group at the C5 position is a good leaving group, making the benzylic-like carbon susceptible to SN2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of a wide range of side chains at this position.

Figure 3: SN2 reaction at the 5-(iodomethyl) group.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the chlorination of 5-(hydroxymethyl)uracil followed by a Finkelstein reaction to introduce the iodine.

Figure 4: Proposed synthetic workflow.

Step 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Hypothetical Protocol)

-

Reactants: 5-(Hydroxymethyl)uracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

-

Procedure: To a stirred solution of 5-(hydroxymethyl)uracil in excess phosphorus oxychloride, N,N-dimethylaniline is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification can be achieved by column chromatography. (Adapted from[7])

Step 2: Synthesis of this compound (Hypothetical Protocol)

-

Reactants: 2,4-Dichloro-5-(chloromethyl)pyrimidine, Sodium iodide (NaI), Acetone.

-

Procedure: A solution of 2,4-dichloro-5-(chloromethyl)pyrimidine in acetone is treated with a molar excess of sodium iodide. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Spectroscopic Data Analysis

Although a complete set of experimental spectra for this compound is not publicly available, its spectral characteristics can be predicted based on the analysis of closely related compounds.

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Predicted/Reference Data for Related Compounds | Interpretation |

| ¹H NMR | Predicted for this compound: δ ~4.5 (s, 2H, -CH₂I), ~8.8 (s, 1H, Ar-H). Reference (2,4-dichloro-5-methylpyrimidine): δ 2.4 (s, 3H, -CH₃), 8.6 (s, 1H, Ar-H).[8] | The singlet for the -CH₂I protons is expected to be downfield due to the deshielding effect of the iodine atom. The aromatic proton will appear as a singlet in the aromatic region. |

| ¹³C NMR | Predicted for this compound: δ ~-5 (-CH₂I), ~120 (C5), ~155 (C6), ~160 (C2), ~165 (C4). Reference (2,4-dichloropyrimidine): δ 121.7 (C5), 154.5 (C6), 160.4 (C2), 164.2 (C4).[9] | The carbon of the -CH₂I group will be significantly upfield. The aromatic carbons will appear in the typical range for a dichloropyrimidine ring. |

| Mass Spec. (EI) | Predicted m/z: 288/290/292 (M⁺, isotopic pattern for 2 Cl), 161/163 (M⁺ - I), 127 (I⁺). | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two chlorine atoms. Fragmentation is expected to involve the loss of an iodine radical and other common pyrimidine ring cleavages.[5][10] |

| FTIR | Predicted (cm⁻¹): ~3100 (Ar C-H stretch), ~1550, ~1450 (C=C/C=N ring stretch), ~800 (C-Cl stretch), ~1200 (CH₂ wag). Reference (2,4-dichloro-5-iodopyrimidine): Characteristic ring stretching and C-Cl vibrations observed.[2] | The IR spectrum will be dominated by aromatic ring vibrations and stretches corresponding to the C-Cl and C-I bonds.[6] |

Applications in Drug Development: Kinase Inhibitors

2,4-Dichloropyrimidine derivatives are extensively used as scaffolds for the synthesis of protein kinase inhibitors.[4][11] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12] The 2,4-dichloropyrimidine core can be functionalized to interact with the ATP-binding pocket of kinases.

Derivatives of this compound can be synthesized to target specific kinases by:

-

SNAr at C4: Introduction of a hinge-binding motif.

-

SNAr at C2: Introduction of a group to occupy the solvent-exposed region.

-

Substitution at the 5-iodomethyl position: Introduction of a side chain to enhance potency and selectivity.

Figure 5: A representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from pyrimidine scaffolds.

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the controlled and regioselective introduction of various functional groups, making it an ideal starting material for the construction of compound libraries for drug discovery. The pyrimidine core, particularly when appropriately substituted, serves as an excellent scaffold for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, reactivity, and applications, and is intended to facilitate its use in the design and synthesis of novel therapeutic agents. Further research into the specific reaction kinetics and the biological activity of its diverse derivatives will undoubtedly continue to expand its utility in medicinal chemistry.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. article.sapub.org [article.sapub.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 7627-44-3: 2,4-Dichloro-5-(iodomethyl)pyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 7627-44-3, identified as 2,4-Dichloro-5-(iodomethyl)pyrimidine. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Chemical Identity and Structure

CAS Number: 7627-44-3

IUPAC Name: this compound

Molecular Formula: C₅H₃Cl₂IN₂[1][2][3]

Molecular Weight: 288.90 g/mol [2][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in the available literature.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 78-79 °C | [1] |

| Boiling Point | Not Available (N/A) | [1] |

| Density | Not Available (N/A) | [1] |

| Solubility | Not Available (N/A) | [1] |

Chemical and Spectroscopic Properties

This section details the chemical characteristics and provides available spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂IN₂ | [1][2][3] |

| Molecular Weight | 288.90 g/mol | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.7184 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data: While specific spectra for this compound are not readily available, data for the closely related compound 2,4-dichloro-5-iodopyrimidine (CAS 13544-44-0) can provide some insight. This includes FTIR and ATR-IR spectra.[5] For this compound itself, various spectral data including 1H NMR, IR, and MS are noted to be available from some suppliers, though not publicly detailed.[6]

Experimental Protocols

Due to the limited availability of detailed experimental protocols for the characterization of this compound, a representative synthesis protocol for a structurally similar and commercially relevant pyrimidine derivative, 2,4-dichloro-5-iodopyrimidine, is provided below. This protocol illustrates a common synthetic route for creating dichlorinated pyrimidines from uracil derivatives.

Synthesis of 2,4-dichloro-5-iodopyrimidine from 5-iodouracil:

This procedure involves the chlorination of 5-iodouracil using phosphorus oxychloride with an amine base.

Materials:

-

5-iodouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ethyl acetate

-

Aqueous sodium bicarbonate

-

Aqueous sodium sulfite

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a suspension of 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL), add phosphorus oxychloride (39.2 mL, 420 mmol).

-

Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess phosphorus oxychloride by evaporation.

-

Slowly pour the residue into an ice-water mixture and stir for 2 hours.

-

Collect the crystalline precipitate by filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate.

-

Extract the ethyl acetate solution sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield 2,4-dichloro-5-iodopyrimidine.

Workflow Diagram:

Caption: A workflow diagram for the synthesis of a related dichlorinated pyrimidine.

Reactivity and Applications

This compound is a reactive compound due to the presence of two chlorine atoms and an iodomethyl group on the pyrimidine ring. These functional groups make it a valuable intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceuticals. The reactive sites allow for participation in multiple chemical reactions, which is crucial for developing new drug candidates.[1]

-

Agrochemical Production: In the agrochemical industry, this compound is used to create molecules designed to protect crops. Its reactivity is leveraged to produce herbicides and pesticides with specific activities.[1]

-

Organic Chemistry Research: It is a versatile reactant in organic chemistry, facilitating the synthesis of more complex molecules for a wide range of research applications.[1]

Safety and Handling

Hazard Classification: IRRITANT[1]

Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[1]

General Handling Precautions:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Signaling Pathways

While this compound is a synthetic intermediate and not typically a direct modulator of signaling pathways, its derivatives are often designed to target specific biological pathways. Pyrimidine derivatives, in general, are crucial components of molecules that can inhibit kinases and other enzymes involved in cell signaling. For instance, various pyrimidine-based compounds have been investigated as inhibitors in pathways related to cancer and other diseases. The core pyrimidine structure is a common scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.

The de novo pyrimidine synthesis pathway is a fundamental metabolic route that produces the building blocks for DNA and RNA. While this specific compound is not a natural part of this pathway, the pathway itself is a major target for therapeutic intervention, particularly in cancer treatment.

De Novo Pyrimidine Synthesis Pathway Overview:

References

- 1. Cas 7627-44-3,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 7627-44-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(7627-44-3) 1H NMR [m.chemicalbook.com]

Spectral Analysis of 2,4-Dichloro-5-(iodomethyl)pyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound 2,4-Dichloro-5-(iodomethyl)pyrimidine, a key intermediate in various synthetic organic chemistry applications, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the characterization of this compound.

While experimental spectral data for this compound is not widely available in public databases, this guide presents a combination of predicted data and expected spectral characteristics based on the analysis of its structural features and comparison with analogous compounds. The information herein serves as a valuable reference for the identification and characterization of this molecule.

Predicted and Expected Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, and the expected key absorption bands in Infrared (IR) spectroscopy and major fragments in Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Singlet | 1H | H-6 (pyrimidine ring) |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂I (iodomethyl group) |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 (C-Cl) |

| ~155 - 160 | C-4 (C-Cl) |

| ~150 - 155 | C-6 |

| ~120 - 125 | C-5 |

| ~ -5 - 5 | -CH₂I |

Predicted in CDCl₃

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3000 | Weak - Medium | C-H Stretch | Aromatic C-H |

| ~1550 - 1450 | Medium - Strong | C=C and C=N Stretch | Pyrimidine ring |

| ~1450 - 1400 | Medium | CH₂ Bend (Scissoring) | Methylene group |

| ~1250 - 1150 | Strong | C-I Stretch | Iodomethyl group |

| ~850 - 750 | Strong | C-Cl Stretch | Chloroalkane |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 288/290/292 | [M]⁺ (Molecular Ion) |

| 161/163 | [M - I]⁺ |

| 126 | [M - CH₂I]⁺ |

| 127 | [I]⁺ |

| 141 | [CH₂I]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a clean spectrum, 8 to 16 scans are typically co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 100 MHz. A larger sample quantity (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, direct insertion probe (DIP) analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

-

Ionization: Electron Ionization (EI) is a standard technique for small organic molecules. The volatilized sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecules.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and structural confirmation of a chemical compound.

The Discerning Reactivity of Dichloropyrimidines: A Technical Guide to Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from the versatile reactivity of its substituted derivatives, particularly dichloropyrimidines, which serve as key building blocks in organic synthesis. This technical guide provides an in-depth exploration of the mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, a fundamental transformation for the functionalization of this important heterocyclic scaffold. This document details the underlying principles governing the reaction's regioselectivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the core mechanistic and workflow concepts.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly when substituted with good leaving groups such as chlorine atoms. The operative mechanism is a two-step addition-elimination process known as the Nucleophilic Aromatic Substitution (SNAr) reaction.[2]

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[4] In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Regioselectivity: The Decisive Factors

A critical aspect of nucleophilic substitution on dichloropyrimidines is regioselectivity—the preferential substitution at one position over another. For common isomers like 2,4-dichloropyrimidine, the primary sites of attack are the C2 and C4 positions. Generally, substitution at the C4 position is favored.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto both nitrogen atoms.

However, this inherent preference can be modulated and even reversed by several factors:

-

Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring plays a pivotal role.

-

Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[8]

-

Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regiochemical outcome.

-

Catalysis: The use of palladium catalysts, particularly in Buchwald-Hartwig amination reactions, can strongly favor the formation of the C4-substituted product.[10]

Quantitative Data Presentation

The following tables summarize quantitative data for the nucleophilic substitution on various dichloropyrimidines, providing a comparative overview of yields and regioselectivity.

Table 1: Amination of 6-Aryl-2,4-dichloropyrimidine [10]

| Nucleophile (Amine) | Conditions | C4:C2 Ratio | Yield (%) |

| Dibutylamine | K₂CO₃, DMAc, rt, 1h | 70:30 | - |

| Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0°C, 1h | >97:3 | 95 |

| Pyrrolidine | K₂CO₃, DMAc, rt, 1h | 80:20 | - |

| Pyrrolidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20°C, 1h | >97:3 | 92 |

| Aniline | BuOH, i-Pr₂NEt, 125°C, 24h | 70:30 | - |

| Aniline | No catalyst, LiHMDS, THF, -60°C, 0.5h | 91:9 | 90 |

| N-Methylaniline | BuOH, i-Pr₂NEt, 125°C, 24h | - | - |

| N-Methylaniline | No catalyst, LiHMDS, THF, -60°C, 0.5h | 97:3 | 93 |

Table 2: Amination of 5-Nitro-2,4-dichloropyrimidine with Tertiary Amines [9]

| Nucleophile (Tertiary Amine) | Conditions | Product Position | Yield (%) |

| Triethylamine | CH₂Cl₂, rt | C2 | 91 |

| N-Methylmorpholine | CH₂Cl₂, rt | C2 | 85 |

| N-Ethylpiperidine | CH₂Cl₂, rt | C2 | 88 |

| N,N-Diisopropylethylamine | CHCl₃, 40°C, 3h | C2 | 75 |

Table 3: Alcoholysis of Dichloropyrimidines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | Sodium Ethoxide | Anhydrous Ethanol, Reflux, 4-6h | 4,6-Diethoxypyrimidine | 85-95 | [11] |

| 2,4-Dichloropyrimidine | Sodium Methoxide | Methanol, 10-15°C | 2,4-Dimethoxypyrimidine | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key nucleophilic substitution reactions on dichloropyrimidines.

Catalyst-Free Amination (SNAr) of 4-Amino-2,6-dichloropyrimidine[12]

Objective: To synthesize a mono-aminated pyrimidine derivative via a catalyst-free SNAr reaction.

Materials:

-

4-Amino-2,6-dichloropyrimidine

-

Desired amine (1.0-1.2 equivalents)

-

Anhydrous potassium carbonate (2.0-4.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vial with a magnetic stir bar

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

-

Add anhydrous DMF (5-10 mL).

-

Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Amination (Buchwald-Hartwig) of 6-Aryl-2,4-dichloropyrimidine[10]

Objective: To achieve a highly regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine using a palladium catalyst.

Materials:

-

6-Aryl-2,4-dichloropyrimidine

-

Aliphatic secondary amine (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

1,4-Bis(diphenylphosphino)butane (dppb, 1-2 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%).

-

Add anhydrous THF to dissolve the solids.

-

In a separate flask, add the aliphatic secondary amine (1.1 eq.) and cool to -20 °C.

-

Slowly add LiHMDS (1.1 eq.) to the amine solution and stir for 10 minutes.

-

Slowly add the pre-formed lithium amide solution to the solution of the dichloropyrimidine and catalyst at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1 hour).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Alcoholysis of 4,6-Dichloropyrimidine with Sodium Ethoxide[11]

Objective: To synthesize 4,6-diethoxypyrimidine via nucleophilic substitution.

Materials:

-

4,6-Dichloropyrimidine

-

Sodium metal (2.2 equivalents)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Once all the sodium has reacted, add 4,6-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Conclusion

The nucleophilic aromatic substitution on dichloropyrimidines is a robust and highly versatile reaction for the synthesis of a vast array of functionalized heterocyclic compounds. A thorough understanding of the underlying SNAr mechanism and the factors that govern its regioselectivity is paramount for the rational design of synthetic routes in drug discovery and materials science. By carefully selecting the dichloropyrimidine isomer, the nucleophile, and the reaction conditions, including the use of catalysts, researchers can achieve a high degree of control over the substitution pattern, enabling the efficient and selective synthesis of target molecules with desired properties. The experimental protocols provided herein serve as a practical guide for the implementation of these important transformations in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jocpr.com [jocpr.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Halogenated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyrimidines are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents and are invaluable intermediates in medicinal chemistry and drug development. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This technical guide provides an in-depth review of the primary methods for the synthesis of fluorinated, chlorinated, brominated, and iodinated pyrimidines, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Introduction to Pyrimidine Halogenation

The pyrimidine ring is an electron-deficient heteroaromatic system, which presents unique challenges and opportunities for halogenation. Direct electrophilic substitution, a common method for halogenating aromatic rings, is generally more difficult for pyrimidines compared to electron-rich aromatic systems.[1] The C-5 position is the most susceptible to electrophilic attack as it is the least electron-deficient position on the ring.[1] Consequently, a variety of synthetic strategies have been developed to achieve efficient and regioselective halogenation of the pyrimidine core. This guide will delve into the most prevalent and effective methods for introducing fluorine, chlorine, bromine, and iodine onto the pyrimidine ring.

Fluorination of Pyrimidines

Fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), are widely used in cancer therapy.[2] The introduction of a fluorine atom can significantly alter the biological activity of a molecule.

Direct Fluorination of Uracil with Fluorine Gas

A direct method for the synthesis of 5-fluorouracil involves the reaction of uracil with fluorine gas in a suitable solvent.[2]

Experimental Protocol:

-

In a reaction vessel, prepare a mixture of uracil in a diluent such as acetic acid, hydrogen fluoride, sulfuric acid, or water.[2]

-

Introduce a mixture of fluorine gas and an inert gas, such as nitrogen, into the reaction mixture.[2]

-

Maintain the reaction temperature according to the chosen diluent (e.g., 0 to 5°C for hydrogen fluoride).[2]

-

Monitor the reaction until the disappearance of the starting uracil.[2]

-

Concentrate the reaction mixture by vacuum evaporation.[2]

-

Wash the residue multiple times with ether.[2]

-

Recrystallize the crude product from water with activated charcoal and dry under vacuum over P₂O₅.[2]

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Uracil | F₂, N₂ | Acetic Acid | Not Specified | 52 | [2] |

| Uracil | F₂, N₂ | Hydrogen Fluoride | 0-5 | 6.1 | [2] |

Logical Relationship: Synthesis of 5-Fluorouracil

Electrophilic Fluorination using Selectfluor®

A significant advancement in the synthesis of fluorinated pyrimidines is the use of electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄). This reagent is easier and safer to handle than fluorine gas and provides a direct route to 5-fluorouracil.[3][4]

Experimental Protocol (General):

-

Dissolve the pyrimidine substrate in a suitable solvent such as acetonitrile.[4]

-

Cool the solution to 0°C under an argon atmosphere.[4]

-

Slowly add a solution of Selectfluor® in acetonitrile to the cooled pyrimidine solution.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography.

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0°C | Not specified | [4] |

| Pyrimidine/Purine Rings | Selectfluor® | DMF or AcOH-H₂O | Not specified | Not specified | [3] |

Chlorination of Pyrimidines

Chlorinated pyrimidines are versatile intermediates, with compounds like 4,6-dichloropyrimidine serving as key building blocks in the synthesis of agrochemicals and pharmaceuticals.[5][6]

Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride (POCl₃)

A long-standing and widely used method for preparing chlorinated pyrimidines is the reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃), often in the presence of a base.[7] A solvent-free approach using equimolar POCl₃ offers a greener alternative to traditional methods that use excess reagent.[7]

Experimental Protocol (Solvent-Free):

-

In a Teflon-lined stainless steel reactor, add the hydroxyl-containing pyrimidine substrate (0.3 moles), POCl₃ (0.3 or 0.6 moles, 1 equivalent per reactive OH group), and pyridine (0.3 moles).[7]

-

Seal the reactor and heat the reaction mixture to 160°C for 2 hours.[7]

-

After cooling, carefully open the reactor and quench the contents with cold water (~0°C, 100 mL).[7]

-

Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.[7]

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the chlorinated pyrimidine.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydroxypyrimidines | POCl₃, Pyridine | 160 | 2 | >80 | [7] |

Experimental Workflow: Chlorination with POCl₃

Synthesis of 4,6-Dichloropyrimidine using Phosgene

Another important method for the synthesis of 4,6-dichloropyrimidine involves the reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable base.[5][8]

Experimental Protocol:

-

Disperse 4,6-dihydroxypyrimidine (20.5 g) in dichloromethane (400 ml) with agitation.[5]

-

Add dimethylaniline (40.4 g) to the mixture and seal the reaction system.[5]

-

Cool the mixture to below 10°C and introduce phosgene (60 g) while maintaining the temperature.[5]

-

Heat the mixture to 50°C for 4.5 hours.[5]

-

Cool the reaction to room temperature and remove excess phosgene by sparging with nitrogen.[5]

-

The resulting reaction mass contains 4,6-dichloropyrimidine, which can be further purified.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4,6-Dihydroxypyrimidine | Phosgene, Dimethylaniline | Dichloromethane | 50 | 4.5 | 81 |[5] | | 4,6-Dihydroxypyrimidine | Phosgene, Imidazole | Acetonitrile | RT then 50 | 3.25 | Not specified |[5] |

Bromination of Pyrimidines

Brominated pyrimidines are valuable intermediates for introducing further functionalization, often through cross-coupling reactions.

Direct Bromination with Molecular Bromine (Br₂)

A traditional method for brominating pyrimidines involves the use of liquid bromine, often at elevated temperatures and with the pyrimidine as a hydrogen halide salt.[1][9]

Experimental Protocol:

-

Suspend pyrimidine hydrochloride in an inert aromatic solvent like nitrobenzene in a reaction vessel equipped with a stirrer, condenser, and addition funnel.[1]

-

Heat the mixture to a temperature range of 125°C to 135°C with stirring.[1]

-

Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.[1]

-

After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours.[1]

-

Allow the mixture to cool to room temperature.[1]

-

Work-up involves making the mixture basic and extracting the product with an organic solvent.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield | Reference |

| Pyrimidine Hydrochloride | Br₂ | Nitrobenzene | 125-135 | 2-6 | 5-Bromopyrimidine | Good | [1] |

Experimental Workflow: Direct Bromination with Br₂

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a more convenient and safer alternative to liquid bromine for the electrophilic bromination of pyrimidines.[1]

Experimental Protocol:

-

Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.[1]

-

Cool the solution to 0°C using an ice bath.[1]

-

Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[1]

-

Stir the resulting mixture at 0°C for 30 minutes.[1]

-

Monitor the reaction progress using TLC or LC-MS.[1]

-

Once the reaction is complete, quench the reaction by adding water (10 mL).[1]

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]

-

Purify the residue by column chromatography on silica gel.[1]

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aromatic Compound 21 | NBS (1.0 equiv) | Acetonitrile | 0 | 0.5 | Brominated Product 22a | 92 | [1] |

| Uracil/Cytidine Derivatives | NBS | DMF or Ionic Liquids | Room Temp | Varies | 5-Bromo Derivatives | Varies | [1] |

Iodination of Pyrimidines

Iodinated pyrimidines are particularly useful for cross-coupling reactions due to the high reactivity of the C-I bond.

Green Synthesis of 5-Iodo Pyrimidine Derivatives

A simple and environmentally friendly method for the iodination of pyrimidines involves the mechanical grinding of the reactants under solvent-free conditions.[10]

Experimental Protocol:

-

In a mortar, mix the pyrimidine substrate (e.g., uracil or cytosine, 4.4 mmol), solid iodine (1.12 mmol), a nitrate salt (e.g., AgNO₃, 9 mmol), and 2–4 drops of acetonitrile.[10]

-

Grind the reaction mixture with a pestle for 20–30 minutes, during which a violet-colored tacky solid will form and the reaction will proceed exothermically.[10]

-

After completion (monitored by TLC), add a saturated solution of sodium thiosulfate (5 mL) to remove unreacted iodine.[10]

-

Separate the remaining solid to obtain the 5-iodo pyrimidine derivative.[10]

| Substrate | Reagents | Conditions | Time (min) | Yield (%) | Reference |

| Uracil and Cytosine | I₂, AgNO₃ | Mechanical grinding, solvent-free | 20-30 | 70-98 | [10] |

Logical Relationship: Green Iodination of Pyrimidines

General Mechanism of Electrophilic Halogenation

The halogenation of pyrimidines, particularly at the C-5 position, generally proceeds through an electrophilic aromatic substitution mechanism.

Mechanism Diagram: Electrophilic Aromatic Halogenation

Conclusion

The synthesis of halogenated pyrimidines is a rich and evolving field. While traditional methods involving harsh reagents and conditions remain relevant, modern approaches are increasingly focused on improving safety, efficiency, and sustainability. The choice of a specific synthetic route depends on several factors, including the desired halogen, the substitution pattern of the pyrimidine ring, and the scale of the reaction. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrimidine-based molecules with potential applications in medicine and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US5750694A - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 8. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 9. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of pyrimidine-based intermediates, 2,4-Dichloro-5-(iodomethyl)pyrimidine stands out as a highly versatile and reactive building block. Its trifunctional nature, featuring two distinct chlorine atoms susceptible to nucleophilic substitution and a reactive iodomethyl group, provides a powerful handle for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the key features, synthesis, and synthetic utility of this compound, providing researchers with the critical information needed to leverage its potential in their synthetic endeavors.

Physicochemical Properties

This compound is a solid at room temperature, and its stability necessitates specific storage conditions to prevent degradation. Key physicochemical data are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 7627-44-3 |

| Molecular Formula | C₅H₃Cl₂IN₂ |

| Molecular Weight | 288.90 g/mol |

| Appearance | Solid |

| Melting Point | 78-79 °C |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light. |

Synthesis of this compound

The preparation of this compound is a multi-step process that begins with a suitable 5-methyluracil derivative. The synthesis hinges on two key transformations: the chlorination of the pyrimidine ring and the subsequent halogen exchange at the methyl group.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine (from 5-Methyluracil)

This procedure is based on analogous chlorinations of uracil derivatives.[1][2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methyluracil (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask. Begin stirring the suspension.

-

Base Addition: Slowly add N,N-dimethylaniline (1.0-1.2 eq) dropwise via the dropping funnel. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2,4-dichloro-5-methylpyrimidine.

Step 2: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine

This step involves the radical chlorination of the 5-methyl group.

-

Reaction Setup: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).

-

Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2,4-dichloro-5-(chloromethyl)pyrimidine, can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Finkelstein Reaction)

This is a classic halogen exchange reaction.[4][5]

-

Reaction Setup: Dissolve 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Reagent Addition: Add sodium iodide (NaI, 1.5-3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours (typically 12-24 hours). The reaction is driven by the precipitation of sodium chloride (NaCl), which is insoluble in acetone. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be further purified by recrystallization.

Key Features and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogenated positions.

-

C4 and C2 Positions: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity allows for sequential and controlled introduction of different substituents.[6][7][8]

-

5-(Iodomethyl) Group: The iodomethyl group is an excellent electrophile for Sₙ2 reactions. The carbon-iodine bond is relatively weak, making iodide a good leaving group. This allows for facile reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce a side chain at the 5-position.

This multi-faceted reactivity makes the compound a valuable precursor in the synthesis of biologically active molecules, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[9][10][11]

Representative Experimental Protocol: N-Alkylation

This protocol demonstrates the reactivity of the iodomethyl group with an amine nucleophile, a common step in building more complex pharmaceutical scaffolds.[3]

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2,4-dichloro-5-(aminomethyl)pyrimidine derivative.

Safety and Handling

Dichloropyrimidine derivatives are generally classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a potent and versatile synthetic intermediate whose value lies in its multiple, differentially reactive sites. The ability to selectively perform nucleophilic aromatic substitutions at the C2 and C4 positions, combined with the high reactivity of the 5-(iodomethyl) group for Sₙ2 reactions, provides a robust platform for the synthesis of diverse and complex molecules. For drug development professionals and synthetic chemists, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of next-generation pharmaceuticals.

References

- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors | PPTX [slideshare.net]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids | MDPI [mdpi.com]

The Pyrimidine Ring: An Electron-Deficient Scaffold for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug design. Its inherent electron-deficient nature, a consequence of the two nitrogen atoms at positions 1 and 3, profoundly influences its physicochemical properties and dictates its role as a versatile pharmacophore. This technical guide provides a comprehensive exploration of the electron-deficient characteristics of the pyrimidine ring, its implications for drug design, detailed experimental protocols for its characterization, and a summary of key quantitative data for representative derivatives.

The Core Concept: Electron Deficiency of the Pyrimidine Ring

The defining feature of the pyrimidine ring is its π-deficient character. The two electronegative nitrogen atoms exert a strong electron-withdrawing effect, significantly reducing the electron density of the aromatic system. This electron deficiency has several critical consequences for drug design:

-

Modulation of Physicochemical Properties: The electron-deficient nature of the pyrimidine ring impacts its basicity, lipophilicity, and metabolic stability. Compared to its carbocyclic analog, benzene, or its mono-nitrogen counterpart, pyridine, pyrimidine is a much weaker base. This property is crucial in drug design as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Facilitation of Key Intermolecular Interactions: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. This ability to form strong hydrogen bonds with biological targets, such as the hinge region of kinases, is a primary reason for the prevalence of the pyrimidine scaffold in numerous enzyme inhibitors. Additionally, the π-deficient ring can participate in favorable π-stacking and other non-covalent interactions within a protein's binding site.

-

Bioisosteric Replacement: The pyrimidine ring is often employed as a bioisostere for other aromatic systems, such as the phenyl or purine ring. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties, including enhanced potency, selectivity, and metabolic stability, while maintaining the necessary geometry for target binding.

Quantitative Physicochemical Data of Representative Pyrimidine Derivatives

The following table summarizes key physicochemical properties for a selection of pyrimidine derivatives, illustrating the impact of substitution on these parameters.

| Compound | Structure | pKa (Conjugate Acid) | LogP | Biological Target(s) |

| Pyrimidine |  | 1.23 | -0.14 | - |

| 5-Fluorouracil |  | 8.0 | -0.89 | Thymidylate Synthase |

| Imatinib |  | 8.1 (piperazine N) | 3.79 | BCR-Abl, c-Kit, PDGFR |

| Gefitinib |  | 5.4, 7.2 | 3.2 | EGFR |

| Erlotinib |  | 5.4 | 2.8 | EGFR |

Signaling Pathways Targeted by Pyrimidine-Based Drugs

The electron-deficient nature of the pyrimidine ring makes it an ideal scaffold for inhibitors of various signaling pathways implicated in diseases like cancer. Two of the most prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) signaling pathways.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Caption: Role of Cyclin-Dependent Kinases in cell cycle progression and its inhibition by pyrimidine-based drugs.

Experimental Protocols for Characterization

Accurate characterization of the physicochemical and biological properties of pyrimidine derivatives is crucial for drug development. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the pyrimidine derivative in an appropriate solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration:

-

Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant (HCl for basic compounds, NaOH for acidic compounds) in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by finding the inflection point of the first derivative of the titration curve.

-

Determination of LogP by the Shake-Flask Method

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Distribution:

-

Prepare a stock solution of the pyrimidine derivative in the pre-saturated n-octanol.

-

Add a known volume of this solution to a known volume of pre-saturated water in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of P.

-

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a pyrimidine derivative) to a ligand (e.g., a target protein) immobilized on a sensor surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time.

Methodology:

-

Ligand Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of the pyrimidine derivative in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

-

Monitor the association of the analyte to the ligand in real-time.

-

After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

-

Caption: General experimental workflow for the development of pyrimidine-based drugs.

Conclusion

The electron-deficient nature of the pyrimidine ring is a key attribute that has been successfully exploited in the design of a multitude of therapeutic agents. Its unique electronic properties influence its physicochemical characteristics and enable critical interactions with biological targets. A thorough understanding of these principles, coupled with rigorous experimental characterization, is essential for the continued development of novel and effective pyrimidine-based drugs. This guide provides a foundational framework for researchers and scientists in this dynamic and impactful field of drug discovery.

Methodological & Application

Synthesis of Fused Pyrimidines Using 2,4-Dichloro-5-(iodomethyl)pyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine scaffolds utilizing the versatile building block, 2,4-dichloro-5-(iodomethyl)pyrimidine. Fused pyrimidines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The strategic placement of reactive chloro and iodomethyl groups on the pyrimidine ring allows for regioselective reactions to construct diverse fused systems such as pyrrolo[3,4-d]pyrimidines, furo[3,4-d]pyrimidines, and thieno[3,4-d]pyrimidines.

Introduction

Fused pyrimidines are bicyclic or polycyclic heterocyclic systems where a pyrimidine ring is fused to another ring, such as a pyrrole, furan, or thiophene. These scaffolds are of significant interest in drug development as they are often found in bioactive molecules, including kinase inhibitors, antivirals, and anticancer agents. The this compound scaffold is a highly reactive and versatile starting material for the construction of these complex molecules. The two chloro substituents at positions 2 and 4 are susceptible to nucleophilic substitution, while the iodomethyl group at position 5 serves as a potent electrophile for alkylation reactions. This trifunctional reactivity allows for a variety of synthetic strategies to achieve diverse fused pyrimidine derivatives.

Synthesis of the Starting Material: this compound

A reliable synthesis of the key starting material, this compound, is crucial for the subsequent synthesis of fused pyrimidines. A proposed multi-step synthesis starting from commercially available uracil is outlined below.

Protocol 1: Synthesis of 5-(Hydroxymethyl)uracil[1]

This protocol describes the hydroxymethylation of uracil.

Materials:

-

Uracil

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Water

-

Acetone

-

Hydroxylamine hydrochloride

Procedure:

-

To a 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler, add uracil (185.0 g, 1650 mmol), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) in water (1.445 L).

-

Stir the mixture at 50-52 °C for 68 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture at 60 °C under reduced pressure to a volume of approximately 500 mL.

-

Dilute the residue with acetone (500 mL).

-

Collect the resulting precipitate by filtration, wash with acetone, and dry under suction, then at 50 °C/25 mmHg to yield crude 5-(hydroxymethyl)uracil as a white solid.

Protocol 2: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Prophetic)

This prophetic protocol describes the chlorination of 5-(hydroxymethyl)uracil. This step is crucial and often requires harsh conditions.

Materials:

-

5-(Hydroxymethyl)uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a base)

-

Toluene (or other high-boiling solvent)

Procedure:

-

In a fume hood, suspend 5-(hydroxymethyl)uracil in an excess of phosphorus oxychloride and a high-boiling solvent such as toluene.

-

Add N,N-dimethylaniline dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-(chloromethyl)pyrimidine.

Protocol 3: Synthesis of this compound via Finkelstein Reaction (Prophetic)

This prophetic protocol describes the conversion of the chloromethyl group to the more reactive iodomethyl group.

Materials:

-

2,4-Dichloro-5-(chloromethyl)pyrimidine

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

Procedure:

-

Dissolve 2,4-dichloro-5-(chloromethyl)pyrimidine in anhydrous acetone.

-

Add an excess of sodium iodide (typically 1.5-3 equivalents).

-

Heat the mixture to reflux and stir for several hours. The reaction is driven by the precipitation of sodium chloride.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be used in the next step with or without further purification.

Synthesis of Fused Pyrimidines

The following protocols describe the synthesis of various fused pyrimidine systems from this compound. These are general procedures that may require optimization based on the specific nucleophile used.

Synthesis of Pyrrolo[3,4-d]pyrimidines

The reaction of this compound with primary amines can lead to the formation of the pyrrolo[3,4-d]pyrimidine scaffold. The reaction likely proceeds via initial N-alkylation at the iodomethyl group, followed by an intramolecular nucleophilic aromatic substitution at the C4-chloro position.

General Workflow for Pyrrolo[3,4-d]pyrimidine Synthesis

Caption: General workflow for the synthesis of pyrrolo[3,4-d]pyrimidines.

Protocol 4: Synthesis of 2-Chloro-6-alkyl/aryl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines (Prophetic)

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the primary amine (1.1 equivalents) and the base (1.2 equivalents).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.

Table 1: Representative Pyrrolo[3,4-d]pyrimidine Derivatives (Prophetic Data)

| Entry | Primary Amine (R-NH₂) | Product | Expected Yield (%) |

| 1 | Benzylamine | 2-Chloro-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 60-75 |

| 2 | Aniline | 2-Chloro-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 50-65 |

| 3 | Cyclohexylamine | 2-Chloro-6-cyclohexyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 65-80 |

Synthesis of Furo[3,4-d]pyrimidines and Thieno[3,4-d]pyrimidines

Similarly, furo[3,4-d]pyrimidines and thieno[3,4-d]pyrimidines can be synthesized by reacting this compound with suitable oxygen or sulfur nucleophiles, respectively. The reaction with a protected hydroxymethyl or mercaptomethyl source, followed by deprotection and intramolecular cyclization, is a plausible route.

General Workflow for Furo/Thieno[3,4-d]pyrimidine Synthesis

Caption: General workflow for furo/thieno[3,4-d]pyrimidine synthesis.

Protocol 5: Synthesis of 2-Chloro-furo[3,4-d]pyrimidines (Prophetic)

Materials:

-

This compound

-

A suitable alcohol or phenol

-

A strong, non-nucleophilic base (e.g., sodium hydride, NaH)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol or phenol to the anhydrous solvent.

-

Add the base portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 6: Synthesis of 2-Chloro-thieno[3,4-d]pyrimidines (Prophetic)

Materials:

-

This compound

-

A suitable thiol

-

A base (e.g., triethylamine, potassium carbonate)

-

A polar solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Dissolve the thiol and the base in the solvent.

-

Add this compound to the solution.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC.

-

Work up the reaction as described in Protocol 5.

-

Purify the product by column chromatography.

Table 2: Representative Furo- and Thieno[3,4-d]pyrimidine Derivatives (Prophetic Data)

| Entry | Nucleophile | Product | Expected Yield (%) |

| 1 | Phenol | 2-Chloro-furo[3,4-d]pyrimidine derivative | 45-60 |

| 2 | Ethanethiol | 2-Chloro-thieno[3,4-d]pyrimidine derivative | 55-70 |

Applications in Drug Discovery

Fused pyrimidines are privileged scaffolds in medicinal chemistry. The synthesized pyrrolo[3,4-d]pyrimidines, furo[3,4-d]pyrimidines, and thieno[3,4-d]pyrimidines can serve as core structures for the development of novel therapeutic agents. The remaining chloro group at the 2-position provides a handle for further functionalization, allowing for the generation of diverse compound libraries for screening.

Signaling Pathway Example: Kinase Inhibition

Many fused pyrimidine derivatives are known to be potent kinase inhibitors. They can compete with ATP for binding to the active site of kinases, thereby inhibiting their activity and downstream signaling pathways implicated in diseases like cancer.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a fused pyrimidine derivative.

Conclusion